molecular formula C21H19NO5 B2990224 Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate CAS No. 1787917-30-9

Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate

Cat. No. B2990224
M. Wt: 365.385
InChI Key: MCDOCAKKFXCOMS-UHFFFAOYSA-N
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Description

“Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate” is a complex organic compound. It contains a spiro[chroman-2,3’-pyrrolidin] moiety, which is a bicyclic system with one carbon atom common to both rings . It also contains a methyl ester group (-COOCH3), which is a common functional group in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[chroman-2,3’-pyrrolidin] ring system and the introduction of the methyl ester group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[chroman-2,3’-pyrrolidin] and methyl ester groups would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The spiro[chroman-2,3’-pyrrolidin] moiety might undergo reactions typical of cyclic compounds, while the methyl ester group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Electrochromic Properties and Applications

Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate is related to derivatives of polypyrrole, a conductive polymer. Almeida et al. (2017) synthesized a pyrrole derivative integrated with Methyl Red, exhibiting enhanced electrochromic properties like high chromatic contrast and stability. These properties are significant for applications in pH sensors due to their color variability in different pH environments (Almeida et al., 2017).

Structural Studies and Synthesis Techniques

Grassi et al. (2002) conducted structural studies on N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursor spiro[isoxazole-4,3′-pyrrole], which are structurally related to the compound . Their work focused on understanding the conformational characteristics and rotational barriers, which are crucial for relating structural features to biological properties (Grassi et al., 2002).

Synthesis and Pharmacological Evaluation

Brubaker and Colley (1986) evaluated 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, structurally related to the compound, for their dopamine agonist activity. Their synthesis method and pharmacological evaluation provide insights into the potential medical applications of similar spiro-compounds (Brubaker & Colley, 1986).

Biosorption and Environmental Applications

Gutha and Munagapati (2016) explored the use of chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base, similar in structure, for the removal of Pb(II) ions from the environment. Their findings highlight the compound's potential in environmental remediation applications (Gutha & Munagapati, 2016).

Chemical Synthesis and Potential Receptor Ligands

Zhang et al. (2010) synthesized compounds structurally akin to methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate, exploring their potential as GABA receptor ligands. This indicates the relevance of such compounds in synthesizing receptor ligands for neurological studies (Zhang et al., 2010).

Synthesis of Novel Antagonists

Nerenberg et al. (1999) synthesized 4-oxospiro[benzopyran-2,4′-piperidines], closely related to the compound, as selective α1a-adrenergic receptor antagonists. Their research contributes to understanding the synthesis of novel antagonists for therapeutic applications (Nerenberg et al., 1999).

Novel Synthesis Methods and Anti-Cancer Applications

Soni et al. (2015) synthesized quinuclidinone derivatives, including compounds structurally related to the compound of interest, as potential anti-cancer agents. This emphasizes the potential of such compounds in the development of novel anti-cancer therapies (Soni et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, synthesis methods, and mechanisms of action .

properties

IUPAC Name

methyl 4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-20(25)15-8-6-14(7-9-15)19(24)22-11-10-21(13-22)12-17(23)16-4-2-3-5-18(16)27-21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDOCAKKFXCOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate

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